molecular formula C23H24O8 B5880155 diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate

diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate

Cat. No. B5880155
M. Wt: 428.4 g/mol
InChI Key: FXTNMORZWKNLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has shown promising applications in various scientific fields. In medicinal chemistry, this compound has been studied for its potential anticancer, anti-inflammatory, and antiviral activities. In biochemistry, it has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. In materials science, diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate varies depending on the application. In anticancer studies, this compound has been shown to induce apoptosis and inhibit cell proliferation through the activation of the caspase pathway. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In biochemistry studies, diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase through competitive inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate vary depending on the application. In anticancer studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In anti-inflammatory studies, it has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models. In biochemistry studies, diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate in lab experiments include its high yield of synthesis, ease of purification, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate. In medicinal chemistry, future studies could focus on the development of more potent analogs with improved pharmacokinetic properties. In biochemistry, further investigation could be done to elucidate the mechanism of inhibition of acetylcholinesterase and butyrylcholinesterase. In materials science, diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate could be further explored for its potential use as a fluorescent probe and as a precursor for the synthesis of other functional materials.
Conclusion:
In conclusion, diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is a promising compound with potential applications in various scientific fields. Its synthesis method is straightforward, and its mechanism of action varies depending on the application. Further research is needed to fully understand the potential of this compound and to develop more potent analogs with improved properties.

Synthesis Methods

The synthesis of diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate involves the reaction of 6-hydroxy-3-formylchromone with diisopropyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the desired product. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification methods.

properties

IUPAC Name

propan-2-yl 2-[6-oxo-1-(2-oxo-2-propan-2-yloxyethoxy)benzo[c]chromen-3-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-13(2)29-20(24)11-27-15-9-18(28-12-21(25)30-14(3)4)22-16-7-5-6-8-17(16)23(26)31-19(22)10-15/h5-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTNMORZWKNLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate

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